molecular formula C11H9NO2S B3058234 2-Amino-5-(3-thienyl)benzoic acid CAS No. 885268-34-8

2-Amino-5-(3-thienyl)benzoic acid

Cat. No.: B3058234
CAS No.: 885268-34-8
M. Wt: 219.26 g/mol
InChI Key: OWVZDKVAVIBQIG-UHFFFAOYSA-N
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Description

2-Amino-5-(3-thienyl)benzoic acid is an organic compound that features both an amino group and a thienyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(3-thienyl)benzoic acid typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure consistent quality and yield. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-(3-thienyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the amino and thienyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-Amino-5-(3-thienyl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-(3-thienyl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 2-Amino-5-(3-thienyl)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound in both research and industrial contexts.

Biological Activity

2-Amino-5-(3-thienyl)benzoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including antimicrobial, anticancer, and other therapeutic potentials.

Chemical Structure and Properties

The chemical structure of this compound consists of a benzoic acid moiety substituted with an amino group and a thienyl group. Its molecular formula is C10H9N1O2S1C_{10}H_{9}N_{1}O_{2}S_{1}, and it has a molecular weight of approximately 209.25 g/mol.

PropertyValue
Molecular FormulaC₁₀H₉N₁O₂S₁
Molecular Weight209.25 g/mol
SolubilitySoluble in DMSO, ethanol
Melting PointNot specified

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have shown that it possesses activity against various bacterial strains and fungi.

  • Mechanism of Action : The compound appears to disrupt microbial cell wall synthesis and interfere with metabolic pathways, leading to cell death.
  • Case Study : In a study evaluating its antibacterial efficacy, the compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli .

Anticancer Properties

Research indicates that this compound may have anticancer potential through various mechanisms:

  • Cell Proliferation Inhibition : In vitro studies have shown that the compound inhibits the proliferation of cancer cell lines, including pancreatic cancer cells.
  • Synergistic Effects : When combined with other chemotherapeutic agents, such as difluoromethylornithine (DFMO), it enhances the cytotoxic effects on cancer cells, suggesting a synergistic relationship that could be exploited in therapy .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines, which are crucial in inflammatory responses.

  • Research Findings : In vitro assays indicated that treatment with this compound reduces the expression of TNF-alpha and IL-6 in activated macrophages, indicating potential use in inflammatory diseases .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Protein Kinase Inhibition : The compound has been identified as an inhibitor of protein kinases involved in cell signaling pathways, which may contribute to its anticancer effects.
  • Enzyme Interaction : It has shown potential as a modulator of enzymes involved in metabolic pathways relevant to both microbial resistance and cancer progression .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialMIC against S. aureus: 32 µg/mL
AnticancerInhibits pancreatic cancer cell proliferation
Anti-inflammatoryReduces TNF-alpha and IL-6 expression

Properties

IUPAC Name

2-amino-5-thiophen-3-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S/c12-10-2-1-7(5-9(10)11(13)14)8-3-4-15-6-8/h1-6H,12H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWVZDKVAVIBQIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CSC=C2)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50602391
Record name 2-Amino-5-(thiophen-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50602391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885268-34-8
Record name 2-Amino-5-(thiophen-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50602391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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